4,6,8-Trimethylimidazo[1,5-a]pyrimidine
Description
4,6,8-Trimethylimidazo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,5-a]pyrimidine core substituted with methyl groups at positions 4, 6, and 6. This structural motif enhances lipophilicity and metabolic stability, making it a promising scaffold for pharmaceutical and agrochemical applications. The methyl substituents in this compound likely influence its electronic and steric properties, modulating interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
88875-33-6 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4,6,8-trimethylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H11N3/c1-6-4-5-10-9-7(2)11-8(3)12(6)9/h4-5H,1-3H3 |
InChI Key |
DZPKCTICFXHNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(N=C(N12)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
[1,2,4]Triazolo[1,5-a]pyrimidines: These feature a triazole ring fused to pyrimidine. Substituents at positions 2, 5, and 7 dictate bioactivity. For example: 2-Amino-5,7-dimethoxy derivatives exhibit herbicidal activity (e.g., inhibition of acetolactate synthase) . Arylamide hybrids (e.g., 5a–v) demonstrate antiproliferative effects against cancer cells via tubulin inhibition .
Pyrazolo[1,5-a]pyrimidines: These replace the triazole with a pyrazole ring. Notable examples: 7-Aryl derivatives act as PfDHODH inhibitors for malaria, outperforming triazolo analogues in docking studies . Glycohybrids show anticancer activity by targeting HER2 tyrosine kinase .
Structure-Activity Relationships (SAR)
- Methyl Groups : In triazolo derivatives, methyl at position 5 enhances antifungal activity (e.g., EC50 = 1.8 µg/mL against Fusarium spp.) . The 4,6,8-trimethyl substitution in the imidazo analogue may similarly improve membrane permeability.
- Hybridization: Combining triazolo/pyrimidine scaffolds with arylamides (e.g., 5a–v) boosts antiproliferative activity by 10-fold compared to non-hybridized analogues .
Pharmacokinetic and Toxicity Considerations
- Triazolo derivatives exhibit moderate metabolic stability but may require structural tweaks to reduce hepatotoxicity .
- Pyrazolo analogues show improved solubility due to polar heteroatoms, enhancing bioavailability .
- The 4,6,8-trimethylimidazo variant’s methyl groups may reduce oxidative metabolism, prolonging half-life, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
